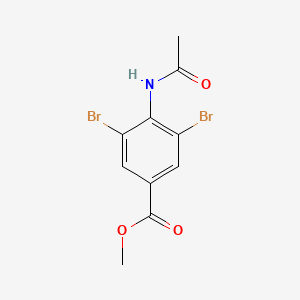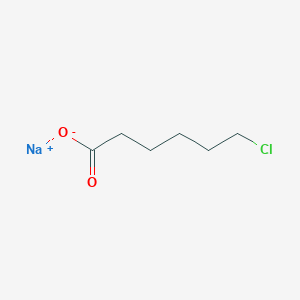![molecular formula C8H10INS B8140325 [Methylsulfanyl(phenyl)methylidene]azanium;iodide CAS No. 41981-24-2](/img/structure/B8140325.png)
[Methylsulfanyl(phenyl)methylidene]azanium;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Methylsulfanyl(phenyl)methylidene]azanium;iodide is a compound of interest in various fields of chemistry and biology due to its unique structural properties and potential applications. This compound features a methylsulfanyl group attached to a phenyl ring, which is further connected to an azanium ion, with iodide as the counterion. The presence of these functional groups makes it a versatile compound for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Methylsulfanyl(phenyl)methylidene]azanium;iodide typically involves the reaction of 1,3-diphenylpropane-1,3-dione with phenyl isothiocyanate in dimethylformamide in the presence of potassium hydroxide. An equimolar quantity of methyl iodide is then added to yield the desired compound . The reaction conditions are carefully controlled to ensure the formation of the product with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize efficiency and minimize waste. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[Methylsulfanyl(phenyl)methylidene]azanium;iodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions typically involve reagents such as halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[Methylsulfanyl(phenyl)methylidene]azanium;iodide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of [Methylsulfanyl(phenyl)methylidene]azanium;iodide involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in redox reactions. Additionally, the phenyl ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [Methylsulfanyl(phenyl)methylidene]azanium;iodide include:
- 2-[(methylsulfanyl)(phenylamino)methylidene]-1,3-diphenylpropane-1,3-dione
- 2-[(methylsulfanyl)(N-methylphenylamino)methylidene]-1,3-diphenylpropane-1,3-dione
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylsulfanyl group and the azanium ion allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
41981-24-2 |
|---|---|
Molekularformel |
C8H10INS |
Molekulargewicht |
279.14 g/mol |
IUPAC-Name |
methyl benzenecarboximidothioate;hydroiodide |
InChI |
InChI=1S/C8H9NS.HI/c1-10-8(9)7-5-3-2-4-6-7;/h2-6,9H,1H3;1H |
InChI-Schlüssel |
SYLVZGZMTKGSTD-UHFFFAOYSA-N |
SMILES |
CSC(=[NH2+])C1=CC=CC=C1.[I-] |
Kanonische SMILES |
CSC(=N)C1=CC=CC=C1.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Aminoacetyl)oxyamino]acetic acid](/img/structure/B8140257.png)

![[3-(4-Fluoro-3-methylphenyl)-1-phenylpyrazol-4-yl]methanamine;hydrochloride](/img/structure/B8140270.png)








![tert-butyl (NZ)-N-[cyano(phenyl)methylidene]carbamate](/img/structure/B8140346.png)

